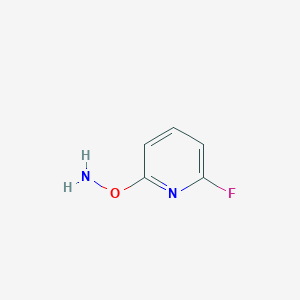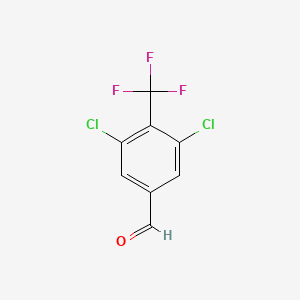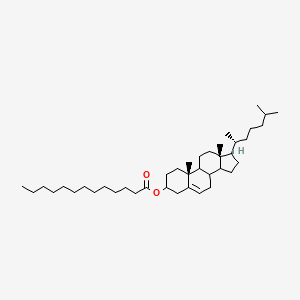
2-(Aminooxy)-6-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminooxy)-6-fluoropyridine: is a chemical compound that features both an aminooxy group and a fluorine atom attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-6-fluoropyridine typically involves the introduction of the aminooxy group and the fluorine atom onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-6-fluoropyridine, is reacted with hydroxylamine to introduce the aminooxy group. The reaction is usually carried out in an aqueous medium and may require a catalyst such as aniline or phenylenediamine derivatives to accelerate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminooxy)-6-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminooxy group may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines.
Applications De Recherche Scientifique
2-(Aminooxy)-6-fluoropyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Aminooxy)-6-fluoropyridine involves its interaction with various molecular targets. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, making it useful in bioconjugation and labeling techniques . Additionally, the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminooxy)-pyridine: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
6-Fluoropyridine: Lacks the aminooxy group, limiting its applications in bioconjugation.
2-(Aminooxy)-6-chloropyridine: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and stability.
Uniqueness
2-(Aminooxy)-6-fluoropyridine is unique due to the presence of both the aminooxy group and the fluorine atom. This combination enhances its reactivity and stability, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C5H5FN2O |
|---|---|
Poids moléculaire |
128.10 g/mol |
Nom IUPAC |
O-(6-fluoropyridin-2-yl)hydroxylamine |
InChI |
InChI=1S/C5H5FN2O/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2 |
Clé InChI |
KHFUMBXIMNQYFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)F)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)


dimethylsilane](/img/structure/B15290524.png)


![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]trisulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B15290547.png)
![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B15290553.png)
![1-Octanesulfonamide, N,N',N''-[phosphinylidynetris(oxy-2,1-ethanediyl)]tris[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B15290554.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline](/img/structure/B15290559.png)
